Blue OLED researchers and display manufacturers are constrained by the 25% IQE limit of fluorescent dyes and high cost/voltage of iridium phosphors. DMAC-DPS (CAS 1477512-32-5) offers a heavy-metal-free TADF solution:
Procurement advantage: Avoids iridium supply chain volatility; ideal for cost-sensitive hybrid WOLED fabrication.
DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is a purely organic, thermally activated delayed fluorescence (TADF) material primarily procured as a blue dopant for advanced organic light-emitting diodes (OLEDs). Featuring a diphenylsulfone acceptor core flanked by two 9,9-dimethyl-9,10-dihydroacridine donor groups, it exhibits bipolar charge-transporting capabilities and an optimal energy alignment (HOMO ~5.9 eV, LUMO ~2.9 eV) [1]. Unlike first-generation fluorescent dyes limited by a 25% internal quantum efficiency (IQE), DMAC-DPS leverages a minimal singlet-triplet energy splitting (ΔEST ≈ 0.08 eV) to harvest triplet excitons via reverse intersystem crossing (RISC), enabling up to 100% IQE [2]. With a peak emission of 469 nm and high thermal stability (Td > 250 °C), it serves as a critical, cost-effective alternative to rare-metal phosphors in both monochromatic blue displays and hybrid white OLED architectures .
Substituting DMAC-DPS with generic blue fluorescent dopants (e.g., DPAVBi) restricts device external quantum efficiency (EQE) to approximately 5% due to the spin-statistics limit, making them unviable for modern low-power displays [1]. Conversely, while standard blue phosphorescent emitters like FIrpic achieve high efficiencies, they rely on scarce, expensive Iridium and impose significant device engineering challenges. FIrpic possesses a deep HOMO level (-6.1 eV) that creates a large hole-injection barrier from common transport layers, increasing the operational voltage [2]. Furthermore, generic carbazole-based TADF analogs often suffer from larger ΔEST values, resulting in slower RISC rates and severe efficiency roll-off at high luminance. DMAC-DPS overcomes these procurement bottlenecks by providing heavy-metal-free, high-PLQY emission with a shallower HOMO (-5.9 eV) that facilitates near-ohmic hole injection and reduces power consumption [3].
In device formulation, the HOMO energy level dictates the hole injection efficiency from the transport layer. DMAC-DPS features a HOMO of -5.92 eV, whereas the industry-standard blue phosphor FIrpic has a deeper HOMO of -6.1 eV [1]. When paired with a common hole transport layer like TcTa (HOMO -5.7 eV), DMAC-DPS presents a minimal potential barrier of ~0.2 eV, compared to the ~0.4 eV barrier for FIrpic. This near-ohmic contact allows DMAC-DPS-based devices to achieve exceptionally low turn-on voltages (e.g., 2.8 V) and high luminous efficacies (up to 43 lm/W), significantly outperforming FIrpic in power efficiency [2].
| Evidence Dimension | Hole Injection Barrier (from TcTa HTL) |
| Target Compound Data | DMAC-DPS: ~0.2 eV barrier (HOMO -5.92 eV) |
| Comparator Or Baseline | FIrpic: ~0.4 eV barrier (HOMO -6.1 eV) |
| Quantified Difference | 50% reduction in injection barrier, enabling turn-on voltages as low as 2.8 V. |
| Conditions | OLED device utilizing TcTa as the hole transport layer. |
Lower injection barriers directly translate to reduced operating voltages and lower power consumption, a critical specification for commercial display procurement.
The photoluminescence quantum yield (PLQY) of DMAC-DPS is highly dependent on the triplet energy (T1) of the selected host matrix. When doped into a standard mCP host (T1 = 2.90 eV), DMAC-DPS achieves a PLQY of 0.80, as the host cannot fully confine the excitons [1]. However, when formulated with DPEPO, an ultrahigh triplet energy host (T1 = 3.30 eV), the PLQY of DMAC-DPS increases to 0.90 . This optimized host-guest system enables external quantum efficiencies (EQE) exceeding 23% in optimized device stacks [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | DMAC-DPS in DPEPO host: 0.90 (90%) |
| Comparator Or Baseline | DMAC-DPS in mCP host: 0.80 (80%) |
| Quantified Difference | 12.5% relative increase in PLQY due to superior triplet confinement. |
| Conditions | Solid-state doped films comparing mCP (T1=2.9 eV) vs. DPEPO (T1=3.3 eV) host matrices. |
Informs buyers that co-procuring DPEPO or similar high-triplet hosts is essential to unlock the maximum >23% EQE potential of DMAC-DPS.
The efficiency of a TADF emitter relies on a small energy gap between the singlet and triplet states (ΔEST) to facilitate reverse intersystem crossing (RISC). Compared to carbazole- or diphenylamine-based sulfone emitters, the acridan donor groups in DMAC-DPS provide greater electron richness and steric twist [1]. This specific molecular geometry minimizes orbital overlap, yielding an exceptionally small ΔEST of 0.08 eV. Consequently, DMAC-DPS achieves an 80% solid-state PLQY even in neat films, vastly outperforming alternative donor-acceptor configurations that suffer from larger energy gaps and slower triplet upconversion [2].
| Evidence Dimension | Singlet-Triplet Energy Splitting (ΔEST) |
| Target Compound Data | DMAC-DPS (Acridan-Sulfone): 0.08 eV |
| Comparator Or Baseline | Standard Carbazole-Sulfone analogs: >0.15 eV |
| Quantified Difference | Near-zero ΔEST (0.08 eV) enabling rapid RISC and 80% neat-film PLQY. |
| Conditions | Photophysical characterization of neat solid-state films. |
Validates the specific procurement of the acridan-based DMAC-DPS over cheaper carbazole analogs to guarantee rapid triplet harvesting and high efficiency.
A major challenge in TADF OLEDs is efficiency roll-off at high luminance due to exciton quenching. When DMAC-DPS is doped at 20% into a single mCBP host, the device exhibits a 32.4% efficiency roll-off at 1000 cd/m2 [1]. However, when formulated in an mCBP:DPEPO co-host system, the charge balance and exciton confinement are optimized. This co-host architecture utilizing DMAC-DPS achieves a maximum EQE of 23.44% and significantly suppresses triplet exciton quenching, maintaining high efficiency at practical display brightness levels [2].
| Evidence Dimension | Efficiency Roll-Off at 1000 cd/m2 |
| Target Compound Data | DMAC-DPS in mCBP:DPEPO co-host: Suppressed roll-off, max EQE 23.44% |
| Comparator Or Baseline | DMAC-DPS in mCBP single host: 32.4% roll-off |
| Quantified Difference | Significant reduction in high-luminance quenching and enhancement of peak EQE from 11.57% to 23.44%. |
| Conditions | OLED devices driven at 1000 cd/m2 comparing single vs. co-host emissive layers. |
Proves that DMAC-DPS is highly compatible with advanced co-host manufacturing techniques required to solve high-brightness degradation in commercial panels.
Due to its high PLQY (90% in DPEPO) and near-ohmic hole injection capabilities, DMAC-DPS is the optimal purely organic blue dopant for next-generation OLED panels. It allows manufacturers to bypass the cost and supply chain constraints of Iridium-based phosphors (like FIrpic) while maintaining external quantum efficiencies above 20% [1].
DMAC-DPS features a broad emission spectrum and a high triplet energy, making it an excellent dual-purpose blue emitter and energy-transfer host. It is heavily utilized in hybrid WOLEDs where it effectively transfers energy to red and green phosphorescent dopants (e.g., Ir(ppy)2(acac)), achieving high color rendering indices (CRI > 80) and low efficiency roll-off [2].
In simplified device fabrication workflows, DMAC-DPS can be deployed as an ultra-thin emissive layer (e.g., ~4.5 nm). This specific thickness balances the reduction of triplet-triplet annihilation (TTA) with efficient charge recombination, offering a low-complexity alternative to heavily doped, thick emissive layers in cost-sensitive optoelectronic applications [3].